
L-Cystine N-carboxyanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cystine N-carboxyanhydride is a chemical compound used primarily in the synthesis of polypeptides. It is derived from L-cystine, an amino acid that contains a disulfide bond. This compound is particularly significant in the field of polymer chemistry due to its ability to form polypeptide chains through ring-opening polymerization. The unique properties of this compound make it a valuable tool in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Cystine N-carboxyanhydride is typically synthesized through the reaction of L-cystine with phosgene or triphosgene. The reaction involves the formation of a cyclic anhydride from the amino acid. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: L-Cystine N-carboxyanhydride undergoes several types of chemical reactions, including:
Ring-Opening Polymerization: This is the primary reaction for this compound, where the cyclic anhydride opens to form polypeptide chains.
Oxidation and Reduction: The disulfide bond in L-cystine can undergo oxidation and reduction reactions, which are important for the stability and functionality of the resulting polypeptides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the anhydride ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Ring-Opening Polymerization: Typically initiated by primary amines or metal catalysts under controlled temperatures.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction.
Substitution Reactions: Nucleophiles such as triphenylphosphine are used under mild conditions to achieve the desired substitution.
Major Products:
Polypeptides: The primary product of ring-opening polymerization.
Oxidized or Reduced Forms of L-Cystine: Depending on the specific oxidation or reduction conditions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
L-Cystine N-carboxyanhydride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polypeptides and other polymeric materials with specific properties.
Biology: Employed in the study of protein folding and stability, as well as in the development of biomaterials.
Medicine: Utilized in drug delivery systems, particularly for the targeted delivery of anti-tumor agents.
Industry: Applied in the production of biodegradable polymers and nanomaterials for various industrial applications.
Mécanisme D'action
The mechanism of action of L-Cystine N-carboxyanhydride involves the ring-opening polymerization process, where the cyclic anhydride reacts with initiators to form polypeptide chains. The disulfide bond in L-cystine plays a crucial role in the stability and functionality of the resulting polymers. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in various applications.
Comparaison Avec Des Composés Similaires
L-Cystine N-carboxyanhydride is unique due to its disulfide bond, which imparts specific properties to the resulting polypeptides. Similar compounds include:
L-Glutamic Acid N-carboxyanhydride: Used in the synthesis of polyglutamic acid.
L-Lysine N-carboxyanhydride: Utilized in the production of polylysine.
L-Phenylalanine N-carboxyanhydride: Employed in the synthesis of polyphenylalanine.
Compared to these compounds, this compound offers unique redox-responsive properties due to the presence of the disulfide bond, making it particularly valuable in applications requiring controlled release and stability.
Propriétés
Formule moléculaire |
C8H8N2O6S2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-[[(2,5-dioxo-1,3-oxazolidin-4-yl)methyldisulfanyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O6S2/c11-5-3(9-7(13)15-5)1-17-18-2-4-6(12)16-8(14)10-4/h3-4H,1-2H2,(H,9,13)(H,10,14) |
Clé InChI |
AJOSXZJYTSNNSS-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(=O)OC(=O)N1)SSCC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

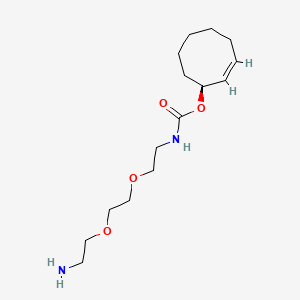

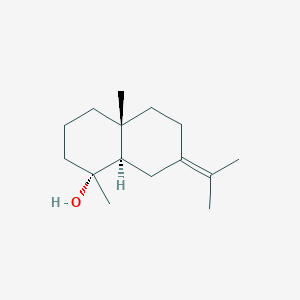

![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)
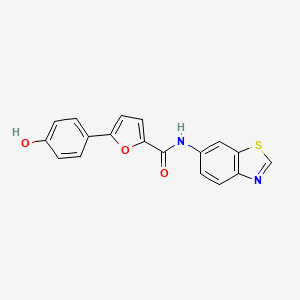
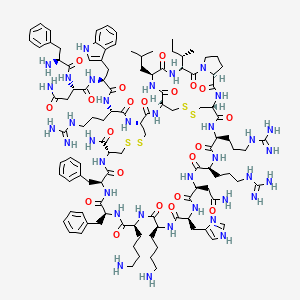
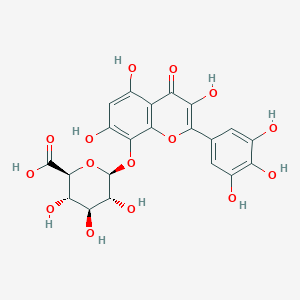
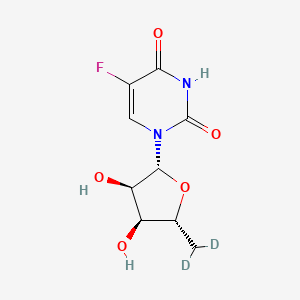
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)

